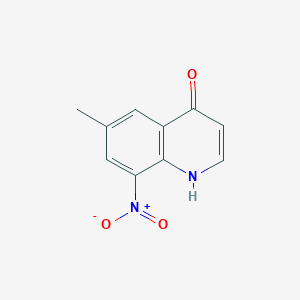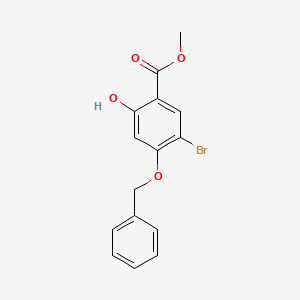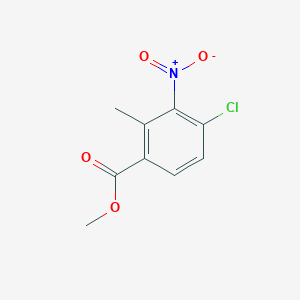
(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol
Descripción general
Descripción
(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol, also known as D-ribose, is a naturally occurring sugar that plays a vital role in the biochemical processes of living organisms. D-ribose is a key component of RNA and DNA, and it is also involved in the production of ATP, the primary energy source for cells. Due to its importance in cellular metabolism, D-ribose has been the subject of extensive scientific research.
Aplicaciones Científicas De Investigación
Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials have been extensively researched for their thermoelectric (TE) properties. Systematic studies highlight PEDOT's promising aspects as an organic thermoelectric material, achieving significant figure-of-merit (ZT) values. The advancement in bulk material processing techniques and increasing interest in PEDOT suggest its potential for military and niche applications due to inherent attributes like weight, size, and flexibility (R. Yue & Jingkun Xu, 2012).
Wound Care and Skin Tissue Engineering
Intrinsically conducting polymers (CPs), including polythiophenes, are explored for their potential in wound care and skin tissue engineering. These polymers' electrical conductivity allows for the application of electrical stimulation to wounds, promoting faster healing and offering platforms for controlled drug delivery. CPs' antibacterial activity and capacity for enhanced wound healing make them valuable in medical applications (Milena Talikowska, Xiaoxu Fu, & Grzegorz Lisak, 2019).
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Research on enhancing OLED and OPV efficiency often involves poly(3,4-ethylenedioxythiophene): poly(styrene sulfonate) (PEDOT:PSS), doped with various nanoparticles to improve charge transport, light absorption, and out-coupling. The incorporation of metallic, carbon-based, and hybrid nanoparticles within PEDOT:PSS aims to leverage surface plasmon resonance and other mechanisms for performance enhancement. These advancements indicate the potential for more efficient and cost-effective organic electronic devices (Guang-Liang Ong et al., 2022).
Propiedades
IUPAC Name |
(2R,3S,4R)-2-(hydroxymethyl)thiolane-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVSFIRYIVAVKW-LMVFSUKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(S1)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](S1)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




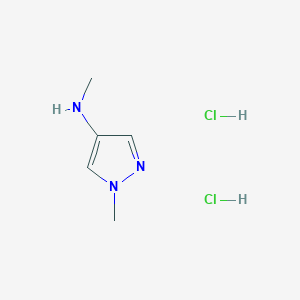




![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)
![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)

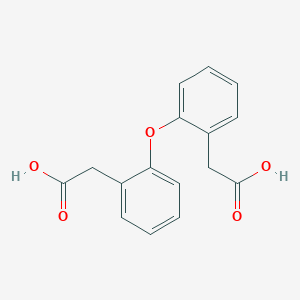
![Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B3112551.png)
